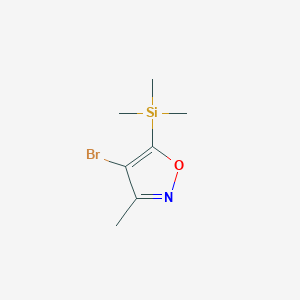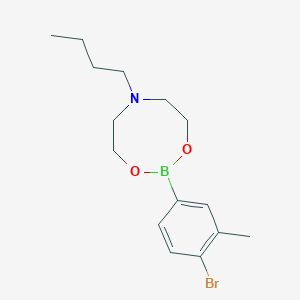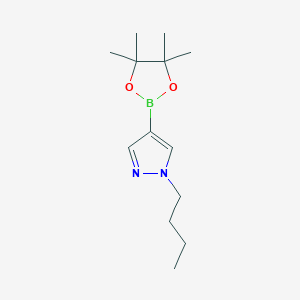![molecular formula C9H9BrF3NO B1528252 2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1391317-56-8](/img/structure/B1528252.png)
2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol
Overview
Description
“2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol” is a chemical compound with the empirical formula C8H10BrNO . It has a molecular weight of 216.08 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNC(C1=CC=C(C=C1)Br)CO . The InChI key for this compound is KTNHFPRYCCCOQV-UHFFFAOYSA-N .
Scientific Research Applications
Dendritic Macromolecules Synthesis
Hawker and Fréchet (1990) explored a convergent approach to dendritic macromolecules using a novel method that starts from the periphery of the molecule and progresses inward. This process involved condensing benzylic bromide with phenolic groups, ultimately leading to the synthesis of hyperbranched macromolecules, demonstrating the compound's role in creating complex polymer structures (Hawker & Fréchet, 1990).
Amino Acids and Peptides
A study on the synthesis and identification of bk-2C-B, a cathinone analogue of 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B), highlighted the compound's potential psychoactive effects and its synthesis process, indicating its relevance in the synthesis of novel compounds with potential bioactivity (Power et al., 2015).
Corrosion Inhibition
Kaya et al. (2016) conducted a study on thiazole and thiadiazole derivatives, including 2-amino-4-(4-bromophenyl)-thiazole, for corrosion inhibition of iron, using quantum chemical parameters and molecular dynamics simulations. This research indicates the compound's utility in materials science, specifically in protecting metals against corrosion (Kaya et al., 2016).
Organic Synthesis and Catalysis
The synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters through palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols showcases the application of 2-amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol in facilitating complex organic reactions. This method points to its importance in the synthesis of heterocyclic compounds, which are critical in pharmaceutical research (Gabriele et al., 2008).
Supramolecular Polymerization
Research by de Greef et al. (2009) on supramolecular polymerization emphasizes the role of amino groups in initiating polymer growth, illustrating the compound's potential in designing polymers with specific properties through controlled polymerization processes (de Greef et al., 2009).
Properties
IUPAC Name |
2-amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO/c10-5-1-2-6(8(14)4-15)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSJIIVDGSXRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1528171.png)










![1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol](/img/structure/B1528190.png)

